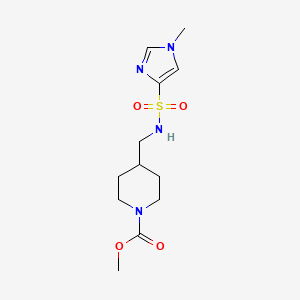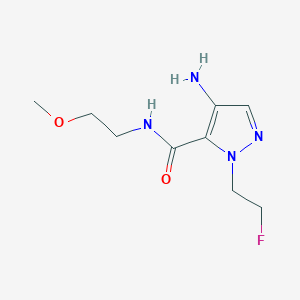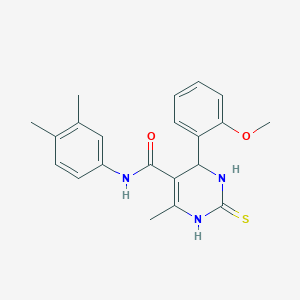
N-(2-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide, also known as FPhB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FPhB belongs to the class of benzofuran amides, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell survival and proliferation. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in energy homeostasis and cell metabolism.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis through the downregulation of cyclin D1 and Bcl-2 expression. In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and MCP-1. In neurodegenerative diseases, this compound has been found to protect neurons from oxidative stress and inflammation by reducing the production of reactive oxygen species (ROS) and increasing the expression of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it an attractive compound for research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(2-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of this compound in combination with other drugs for enhanced therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
N-(2-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis of this compound typically involves the reaction of 2-fluorobenzoyl chloride with 3-(4-phenylbutanamido)benzofuran-2-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, this compound has been found to protect neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c26-19-13-5-6-14-20(19)27-25(30)24-23(18-12-4-7-15-21(18)31-24)28-22(29)16-8-11-17-9-2-1-3-10-17/h1-7,9-10,12-15H,8,11,16H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWKRZGRYJMTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2791450.png)
![Ethyl (3S)-3-[(2-chloroacetyl)amino]-3-phenylpropanoate](/img/structure/B2791456.png)
![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2791457.png)


![2-[2-(4-chloro-3-fluoroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2791460.png)

![Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2791464.png)
![(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2791466.png)
![5-[[(5-Chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2791467.png)
![3-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2791468.png)
![N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide](/img/structure/B2791469.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2791472.png)